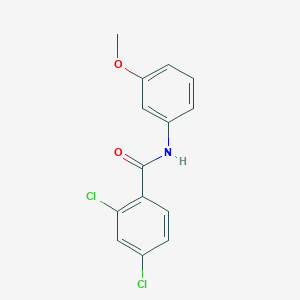

2,4-dichloro-N-(3-methoxyphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,4-dichloro-N-(3-methoxyphenyl)benzamide” is a chemical compound with the linear formula C14H11Cl2NO2 . It has a molecular weight of 296.155 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of “this compound” can be achieved through various methods. One common method involves the reaction between 2,4-dichlorobenzoyl chloride and 3-methoxypropylamine. This reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography.Molecular Structure Analysis

The molecular structure of “this compound” is characterized by its linear formula C14H11Cl2NO2 . The compound has a molecular weight of 296.155 .Applications De Recherche Scientifique

Molecular Structural Analysis and Antioxidant Activity

One study focused on a compound structurally similar to 2,4-dichloro-N-(3-methoxyphenyl)benzamide, exploring its molecular structure and antioxidant properties. Through a combination of X-ray diffraction, IR spectroscopy, and DFT calculations, researchers analyzed the crystal structure and electronic properties. They found that the compound exhibited potential antioxidant properties, as determined by a DPPH free radical scavenging test, suggesting a possible application in researching oxidative stress-related conditions (Demir et al., 2015).

Drug-Induced Vomiting and Gastrointestinal Disorders

Another area of research involves the pharmacological properties of metoclopramide, a compound that shares functional similarities with benzamides, including this compound. Metoclopramide is used in treating various gastrointestinal disorders and preventing drug-induced vomiting. Its mechanism involves enhancing gastrointestinal motility and blocking dopamine receptors in the brain's chemoreceptor trigger zone (Pinder et al., 2012).

Neuroleptic Activity of Benzamides

Research on benzamides, particularly focusing on their neuroleptic activity, reveals potential applications in treating psychosis. One study synthesized benzamide derivatives and tested their efficacy in inhibiting stereotyped behavior in rats, a model for antipsychotic activity. This research identifies certain benzamides as potential drugs with fewer side effects for psychosis treatment, highlighting the importance of structural modifications to enhance activity and selectivity (Iwanami et al., 1981).

Corrosion Inhibition Studies

The structural motif of methoxy-substituted benzamides, similar to this compound, has been explored for its corrosion inhibition properties. A study demonstrated the effectiveness of N-Phenyl-benzamide derivatives in protecting mild steel against acidic corrosion, with the electron-donating methoxy group enhancing inhibition efficiency. This suggests potential applications in materials science, particularly in developing corrosion inhibitors for industrial applications (Mishra et al., 2018).

Antipathogenic Activity

Thiourea derivatives, structurally related to benzamides, have shown significant antipathogenic activity, particularly against biofilm-forming bacteria. Such compounds could be further developed into novel antimicrobial agents, emphasizing the importance of specific substituents in enhancing biological activity (Limban et al., 2011).

Propriétés

IUPAC Name |

2,4-dichloro-N-(3-methoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO2/c1-19-11-4-2-3-10(8-11)17-14(18)12-6-5-9(15)7-13(12)16/h2-8H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKGYRISLGESEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2836351.png)

![N-(4-chlorophenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2836352.png)

![1-(4-chlorophenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2836355.png)

![3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B2836363.png)

![[1-Methyl-4-(piperidin-1-yl)piperidin-4-yl]methanamine](/img/structure/B2836366.png)

![N-(2,5-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2836368.png)

![N-(5-chloro-2-methoxyphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2836372.png)